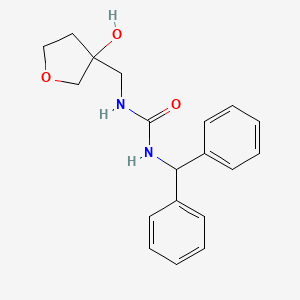

1-Benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea

Description

1-Benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a synthetic urea derivative characterized by a benzhydryl group (diphenylmethyl) and a hydroxytetrahydrofuran moiety linked via a methylene bridge to the urea core. Its molecular formula is C₂₃H₂₄N₂O₃, with a molecular weight of 376.45 g/mol. The compound’s structure combines lipophilic aromatic groups with a polar hydroxyl group, influencing its solubility, pharmacokinetics, and target interactions.

Properties

IUPAC Name |

1-benzhydryl-3-[(3-hydroxyoxolan-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-18(20-13-19(23)11-12-24-14-19)21-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKDXHYRGPFUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea typically involves the reaction of benzhydrylamine with 3-hydroxytetrahydrofuran-3-carboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The benzhydryl group can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound can be used in the production of materials with specialized properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

<sup>*</sup>LogP values calculated using ChemDraw software.

Key Observations :

- The benzhydryl group in the target compound enhances lipophilicity (LogP = 3.8) compared to the dihydrobenzofuran derivative (LogP = 2.1) , suggesting improved membrane permeability but reduced aqueous solubility.

Pharmacological and Biochemical Comparisons

Key Findings :

- The target compound’s bulky benzhydryl group may sterically hinder binding to compact active sites (e.g., kinases), unlike smaller derivatives like Sorafenib, which achieves sub-20 nM potency .

- Hydroxyurea derivatives (e.g., compound) often exhibit radical-scavenging or metal-chelating properties, whereas the hydroxytetrahydrofuran group in the target compound may favor interactions with oxidoreductases or glycosidases.

Metabolic and Toxicity Profiles

Biological Activity

1-Benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is an organic compound characterized by its unique structural features, including a benzhydryl group and a tetrahydrofuran ring. This compound has garnered interest due to its potential biological activities, particularly in the realms of enzyme inhibition and interactions with biological molecules.

Chemical Structure and Properties

The compound's IUPAC name is 1-benzhydryl-3-[(3-hydroxyoxolan-3-yl)methyl]urea , with a molecular formula of . Its structural formula can be represented as follows:

This compound's synthesis typically involves the reaction of benzhydrylamine with 3-hydroxytetrahydrofuran derivatives using dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate urea bond formation.

The biological activity of 1-benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is primarily attributed to its ability to interact with specific molecular targets. The benzhydryl moiety allows for hydrophobic interactions with protein pockets, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, compounds similar in structure have been evaluated for their inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition constants (IC50 values) for related compounds ranged from 25.29 to 64.13 μM, indicating a promising potential for 1-benzhydryl derivatives in this context .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-benzhydryl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea, a comparative analysis with other benzhydryl and tetrahydrofuran derivatives can be useful. The following table summarizes key properties and activities:

| Compound Name | Structure Type | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1-Benzhydryl Derivative | Benzhydryl | 25.29 - 64.13 | Tyrosinase inhibition |

| Diphenhydramine | Benzhydryl | N/A | Antihistamine |

| Amprenavir | Tetrahydrofuran derivative | N/A | Antiretroviral |

Case Studies and Research Findings

Several studies have indicated that modifications to the benzhydryl and tetrahydrofuran components can significantly impact biological activity. For example, alterations in substituents on the benzhydryl group have shown varying degrees of enzyme inhibition and antioxidant activity. Molecular docking studies further support these findings by illustrating how different compounds bind within active sites of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.